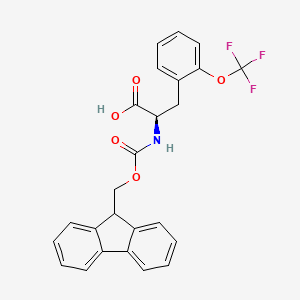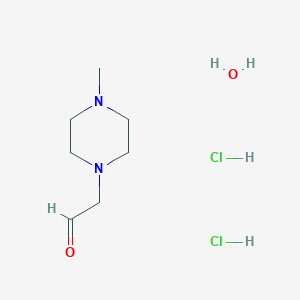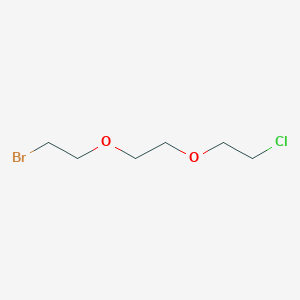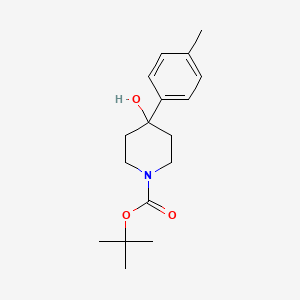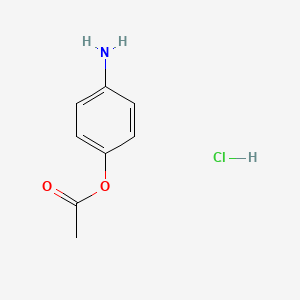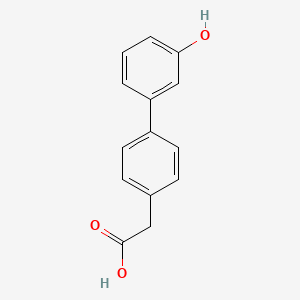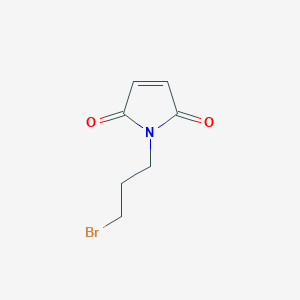
1-(3-Bromopropyl)-1H-pyrrole-2,5-dione
Descripción general
Descripción
1-(3-Bromopropyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C7H8BrNO2 and its molecular weight is 218.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Bromopropyl)-1H-pyrrole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromopropyl)-1H-pyrrole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Derivatives : It is used in the synthesis of 5-iminopyrrol-2-one derivatives from 1,3-oxazines, contributing to ring transformations in chemical reactions (Yogo, Hirota, & Maki, 1984).
Formation of Various Compounds : 1-(Dimethylamino)-1H-pyrrole-2,5-diones are useful for the synthesis of various compounds, highlighting its versatility in chemical synthesis (Bae & Cho, 2014).
Potential Medical Applications : Derivatives of 1-(3-Bromopropyl)-1H-pyrrole-2,5-dione have shown potential anti-inflammatory and antimicrobial activities, suggesting applications in pharmaceutical research (Paprocka et al., 2022).
Inhibitors in Biochemical Research : Some derivatives are potent inhibitors of glycolic acid oxidase (GAO) and can reduce urinary oxalate levels in rats, indicating their potential in biochemical and medical research (Rooney et al., 1983).
Photovoltaic Applications : The pyrrolo[3,2-b]pyrrole-2,5-dione-based conjugated polymer has been used in photovoltaic devices, with a notable power conversion efficiency, highlighting its application in renewable energy technologies (Song et al., 2012).
Organic Photovoltaic Cells : It serves as a new acceptor unit for organic photovoltaic cells (OPVs), with specific band gap and efficiency characteristics, underscoring its relevance in solar energy research (Song et al., 2013).
Tyrosine Kinase Inhibitors : Certain derivatives have potential as tyrosine kinase inhibitors, which could show antitumor activity, making them significant in cancer research (Kuznietsova et al., 2019).
Photocatalysis and Electronic Applications : Its incorporation in α-conjugated polymers has applications in photocatalysis, photovoltaics, and electronic devices (Welterlich, Neudörfl, & Tieke, 2015).
Spectroscopy and Imaging : Deeply colored polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione units are used in spectroscopy and imaging applications (Welterlich, Charov, & Tieke, 2012).
Photoluminescent Materials : Highly luminous polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and are suitable for electronic applications (Zhang & Tieke, 2008).
Corrosion Inhibitors : New 1H-pyrrole-2,5-dione derivatives act as efficient organic inhibitors of carbon steel corrosion, demonstrating their importance in materials science and engineering (Zarrouk et al., 2015).
Propiedades
IUPAC Name |
1-(3-bromopropyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-4-1-5-9-6(10)2-3-7(9)11/h2-3H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTSHPKZMZENSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




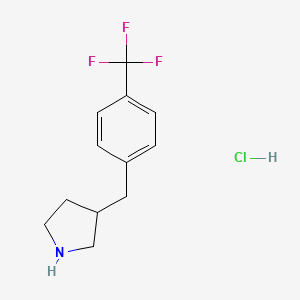
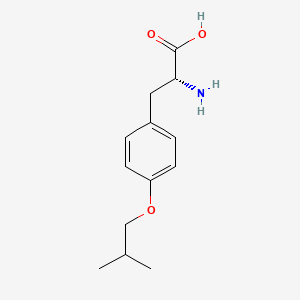

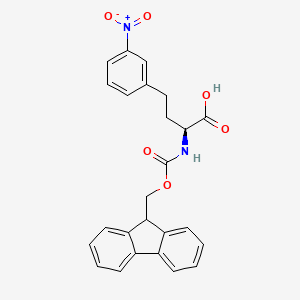
![1-[[(2R)-pyrrolidin-2-yl]methyl]pyrrolidine;dihydrochloride](/img/structure/B8178595.png)
